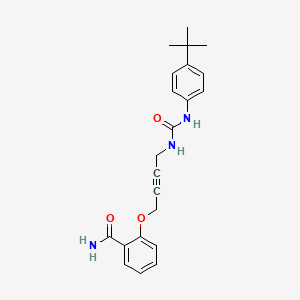

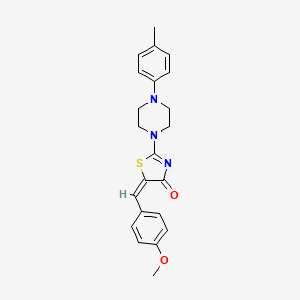

![molecular formula C16H15FN4OS2 B2544465 N-(4,5-二甲基噻唑-2-基)-1-(4-氟苯并[d]噻唑-2-基)氮杂环丁烷-3-甲酰胺 CAS No. 1286717-20-1](/img/structure/B2544465.png)

N-(4,5-二甲基噻唑-2-基)-1-(4-氟苯并[d]噻唑-2-基)氮杂环丁烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of the N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives was performed using a microwave-assisted three-component one-pot cyclocondensation method. This approach allowed for the efficient combination of various starting materials, including hydrazides, carbonyl compounds, and sulfanyl acids, to yield the desired carboxamides. The method proved to be effective in creating compounds with an adamantyl moiety, which is known for its antiviral properties .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed through spectral and elemental analysis. Techniques such as IR spectroscopy, 1H-NMR, and 13C-NMR were employed to elucidate the structural details of the carboxamide derivatives. These analyses were crucial in verifying the presence of the characteristic amide bridge and the correct assembly of the aromatic and non-aromatic components of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were based on the cyclocondensation of the starting materials. The presence of the microwave irradiation likely enhanced the reaction rates and yields. The studies did not provide detailed mechanisms of the reactions, but the successful synthesis of the target molecules indicates that the chosen conditions were appropriate for the formation of the carboxamide linkage and the integration of the adamantyl group .

Physical and Chemical Properties Analysis

While the papers did not explicitly discuss the physical and chemical properties of the synthesized compounds, their antiviral activity suggests that they possess the necessary chemical functionality to interact with the influenza virus hemagglutinin. The adamantyl group, in particular, is known to confer significant antiviral properties, as evidenced by the potent inhibitory effect of one of the derivatives, which acted as a fusion inhibitor by preventing the conformational change of the hemagglutinin at low pH .

Relevant Case Studies

The case studies presented in the papers involve the evaluation of the antiviral activity of the synthesized compounds against various strains of influenza A (H1N1 and H3N2) and influenza B viruses in MDCK cell cultures. The studies revealed a confined structure-activity relationship, with specific derivatives showing potent inhibitory effects. For instance, the compound N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was identified as a strong inhibitor, with an antiviral EC(50) of 1.4 µM against influenza A/H3N2 virus, highlighting its potential as a lead compound for further development .

科学研究应用

新型化合物的合成与表征

研究人员已经开发了多种方法,用于合成与“N-(4,5-二甲基噻唑-2-基)-1-(4-氟苯并[d]噻唑-2-基)氮杂环丁烷-3-甲酰胺”在结构相似性或概念相关性方面具有相似性的新型化合物。这些方法对于探索此类结构周围的化学空间以用于潜在的药理应用至关重要。例如,Mlostoń 等人(2002 年)的工作展示了含有青霉素或头孢菌素酸部分的杂化分子的微波辅助合成,研究了它们的生物活性,这与对合成复杂分子的兴趣相一致,用于生物学评估(Mlostoń, Urbaniak, & Heimgartner, 2002)。

抗菌活性

已经评估了几种与查询化学物质在结构上相关的合成化合物的抗菌特性。例如,Babu 等人(2015 年)合成了新型 N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺衍生物并评估了它们的抗菌活性,展示了这些化合物在解决细菌和真菌感染方面的潜力(Babu, Srinivasulu, & Kotakadi, 2015)。

抗炎和镇痛剂

已经进行了对具有相似结构基序的化合物抗炎和镇痛潜力的研究。Abu-Hashem 等人(2020 年)研究了从天然化合物衍生的新型苯二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶作为抗炎和镇痛剂,揭示了可用于治疗目的的重要生物活性(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

抗癌评价

对新型化学实体进行抗癌活性的探索构成了研究的关键部分。Tiwari 等人(2017 年)对含有噻二唑骨架和苯甲酰胺基团的席夫碱进行了一项研究,评估了它们对一组人类癌细胞系的体外抗癌活性。这项研究突出了此类化合物在开发新的抗癌疗法方面的潜力(Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017)。

属性

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4OS2/c1-8-9(2)23-15(18-8)20-14(22)10-6-21(7-10)16-19-13-11(17)4-3-5-12(13)24-16/h3-5,10H,6-7H2,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKKRRFDKLPMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

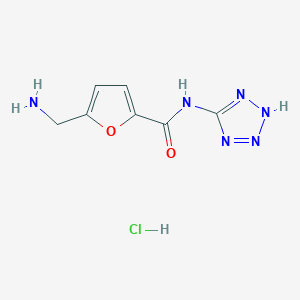

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)

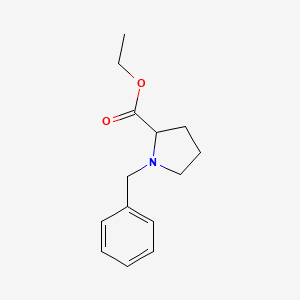

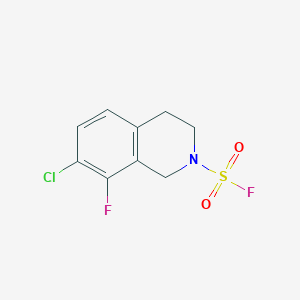

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)

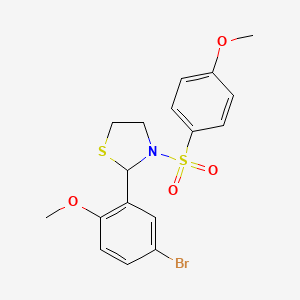

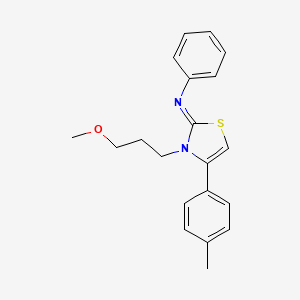

![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)

![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)

amine](/img/structure/B2544403.png)

![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)